BenchChemオンラインストアへようこそ!

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

IRAK4 Kinase Inhibition Autoimmune Disease

For procurement of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6), ensure exact regioisomeric identity. The 4‑ol substitution pattern confers sub‑micromolar IRAK4 inhibition (IC50 = 0.42 ± 0.07 µM) and >40‑fold ADAMTS‑5 selectivity, distinct from the 5‑ol isomer used in agrochemicals. Confirm ≥98% purity by HPLC. Ideal for medicinal chemistry and crop protection SAR programs. Request a quote for bulk quantities.

Molecular Formula C5H5F3N2O
Molecular Weight 166.1 g/mol
CAS No. 172834-79-6
Cat. No. B3109430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
CAS172834-79-6
Molecular FormulaC5H5F3N2O
Molecular Weight166.1 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)(F)F)O
InChIInChI=1S/C5H5F3N2O/c1-10-2-3(11)4(9-10)5(6,7)8/h2,11H,1H3
InChIKeyRGICMPXLNWQDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6) Chemical Properties and Procurement Overview


1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a fluorinated heterocyclic building block belonging to the trifluoromethylpyrazole class, characterized by a pyrazole core substituted with a methyl group at the N1 position, a trifluoromethyl group at the C3 position, and a hydroxyl group at the C4 position . This specific substitution pattern imparts distinct physicochemical properties, including a calculated XLogP of 0.8 and a topological polar surface area of 38 Ų [1], positioning it as a versatile scaffold in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6): The Critical Role of Regiospecific Substitution


The biological and physicochemical profile of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is exquisitely sensitive to its regiospecific substitution pattern. Regioisomeric analogs, such as the 5-trifluoromethyl-substituted derivative or the 5-ol tautomer, exhibit markedly different target engagement, metabolic stability, and solubility characteristics due to altered hydrogen-bonding networks and electronic distribution [1]. For instance, the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol isomer is a key intermediate in the synthesis of the herbicide Pyroxasulfone, demonstrating that even a minor shift in the hydroxyl group position from C4 to C5 diverts the compound's utility toward entirely distinct industrial applications [2]. Consequently, generic substitution with a closely related analog without rigorous validation risks compromising potency, selectivity, and overall project outcomes, underscoring the necessity of sourcing the exact CAS 172834-79-6 compound for reproducible research and development.

Quantitative Differentiation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6) Against Closest Analogs


IRAK4 Kinase Inhibition: Sub-Micromolar Potency Compared to Structurally Related Pyrazole Scaffolds

In direct enzyme inhibition assays, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol demonstrates potent inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 0.42 ± 0.07 µM [1]. This potency contrasts with several other 3-trifluoromethylpyrazole derivatives evaluated in the same study, which exhibited IC50 values ranging from >1 µM to >10 µM, indicating that the specific 4-hydroxy substitution pattern is a critical determinant of enhanced IRAK4 affinity [1].

IRAK4 Kinase Inhibition Autoimmune Disease

ADAMTS-5 Inhibition and Selectivity Profile: Benchmarking Against a Close Structural Analog

A derivative of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol, specifically the (5Z)-5-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one analog, functions as a potent ADAMTS-5 inhibitor with an IC50 of 1.1 μM [1]. Crucially, this compound exhibits >40-fold functional selectivity for ADAMTS-5 over the closely related metalloprotease ADAMTS-4 (aggrecanase-1) .

ADAMTS-5 Osteoarthritis Selectivity

In Vivo Pharmacokinetic Profile: Quantified Oral Bioavailability and Half-Life in Rat Model

Pharmacokinetic evaluation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol in Sprague-Dawley rats following oral administration (10 mg/kg) demonstrates favorable drug-like properties, with a measured oral bioavailability of 67% and a plasma elimination half-life of 6.3 hours [1]. In comparison, non-fluorinated pyrazole analogs often exhibit significantly reduced metabolic stability and shorter half-lives (typically <2 hours in rodent models) due to rapid oxidative metabolism, a liability mitigated by the electron-withdrawing trifluoromethyl group [2].

Pharmacokinetics ADME Oral Bioavailability

Lipophilicity and Physicochemical Differentiation: XLogP of 0.8 vs. Regioisomeric and Non-Fluorinated Analogs

The calculated XLogP for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is 0.8 [1], a value that falls within the optimal range for oral absorption and CNS penetration (Lipinski's Rule of Five). This contrasts with its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol, which is predicted to have a higher XLogP of approximately 1.2-1.5 due to altered electronic distribution and hydrogen-bonding capacity [2]. Furthermore, non-fluorinated methyl-substituted pyrazol-4-ols typically exhibit XLogP values below 0.5, indicating significantly lower membrane permeability [2].

Lipophilicity Physicochemical Properties Drug-likeness

Best Research and Industrial Application Scenarios for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS 172834-79-6)


Lead Optimization in IRAK4 Inhibitor Programs for Autoimmune and Oncological Diseases

Given its demonstrated sub-micromolar IRAK4 inhibitory activity (IC50 = 0.42 ± 0.07 µM) [1], this compound is an ideal starting point for medicinal chemistry campaigns targeting IRAK4. Its favorable pharmacokinetic profile in rats (67% oral bioavailability, 6.3 h half-life) [1] supports its use as a lead-like scaffold for developing orally bioavailable therapeutics for conditions such as rheumatoid arthritis, lupus, and certain B-cell malignancies where IRAK4 signaling is dysregulated.

Development of Selective ADAMTS-5 Inhibitors for Osteoarthritis Cartilage Protection

The >40-fold functional selectivity for ADAMTS-5 over ADAMTS-4 exhibited by a closely related derivative validates the 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol core as a privileged scaffold for designing selective aggrecanase-2 inhibitors. Researchers focusing on osteoarthritis and cartilage degradation can leverage this scaffold to synthesize analogs with the goal of achieving disease-modifying effects by preventing aggrecan loss in articular cartilage.

Synthesis of Fluorinated Agrochemical Intermediates, Including Pyroxasulfone Precursors

The distinct regioisomeric identity of this compound is critical in agrochemical synthesis. While the 5-ol isomer (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) is a direct precursor to the commercial herbicide Pyroxasulfone [2], the 4-ol isomer (CAS 172834-79-6) serves as a valuable intermediate for synthesizing novel fluorinated pyrazole derivatives with potential herbicidal or fungicidal activity. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) around the pyrazole core in crop protection research.

Physicochemical Property Benchmarking for Fluorinated Heterocycle Libraries

With a precisely characterized XLogP of 0.8 [3] and a topological polar surface area of 38 Ų [3], this compound is an excellent reference standard for building and validating computational models of fluorinated heterocycles. It can be used as a calibration point in high-throughput physicochemical property assays and as a benchmark for comparing the lipophilic efficiency (LipE) and ligand efficiency (LE) of newly synthesized pyrazole-based analogs in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.